Lum-nag

Description

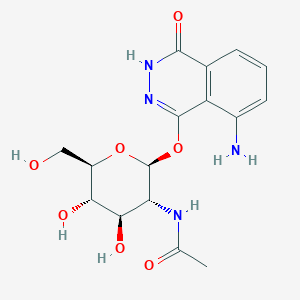

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(8-amino-4-oxo-3H-phthalazin-1-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O7/c1-6(22)18-11-13(24)12(23)9(5-21)26-16(11)27-15-10-7(14(25)19-20-15)3-2-4-8(10)17/h2-4,9,11-13,16,21,23-24H,5,17H2,1H3,(H,18,22)(H,19,25)/t9-,11-,12-,13-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROZDOJWRUAYBA-CSTFGSAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=NNC(=O)C3=C2C(=CC=C3)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=NNC(=O)C3=C2C(=CC=C3)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926223 | |

| Record name | 8-Amino-4-hydroxyphthalazin-1-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128879-80-1 | |

| Record name | 3-Aminophthalylhydrazido-N-acetyl-beta-glucosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128879801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-4-hydroxyphthalazin-1-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Properties of Lum Nag

Lum-NAG, formally known as 3-Aminophthalylhydrazido-N-acetyl-beta-glucosaminide, is characterized by its distinct chemical composition and structure. It possesses a molecular formula of C16H20N4O7 and a molecular weight of 396.35 g/mol . Its PubChem Compound Identifier (CID) is 195591, and its CAS number is 128879-80-1 nih.gov.

The chemical structure of Lum-NAG comprises an aminophthalylhydrazide group linked to an N-acetyl-beta-glucosaminide moiety ontosight.ai. This specific arrangement is crucial for its functional role as a detection reagent. The N-acetyl-beta-glucosaminide portion provides a structural resemblance to carbohydrate components, while the aminophthalylhydrazide group contains the reactive hydrazide functionality necessary for its detection mechanism.

The following table summarizes key chemical properties of Lum-NAG:

| Property | Value | Source |

| Common Name | Lum-NAG | ontosight.ai |

| Full Chemical Name | 3-Aminophthalylhydrazido-N-acetyl-beta-glucosaminide | ontosight.ainih.gov |

| Molecular Formula | C16H20N4O7 | nih.gov |

| Molecular Weight | 396.35 g/mol | nih.gov |

| PubChem CID | 195591 | nih.gov |

| CAS Number | 128879-80-1 | nih.gov |

| Key Structural Features | Aminophthalylhydrazide group, N-acetyl-beta-glucosaminide moiety | ontosight.ai |

Mechanism of Action in Glycoprotein Detection

Lum-NAG functions by forming a stable covalent bond with oxidized glycoproteins, enabling their subsequent visualization. This mechanism relies on a two-step process, often initiated by the periodic acid-Schiff (PAS) staining technique or similar oxidation methods.

The first step involves the oxidation of carbohydrate chains within glycoproteins, typically using periodate (B1199274). This oxidation process cleaves vicinal diols in the sugar residues, generating aldehyde groups ontosight.ai. These aldehyde groups are highly reactive and serve as the targets for Lum-NAG.

In the second step, Lum-NAG reacts with these newly formed aldehyde groups on the oxidized glycoproteins. The aminophthalylhydrazide group of Lum-NAG undergoes a condensation reaction with the aldehyde, leading to the formation of a stable hydrazone bond ontosight.ai. This reaction effectively "tags" the glycoproteins with the Lum-NAG molecule. Once tagged, the glycoproteins can be visualized using a luminescent or chromogenic substrate, depending on the specific application and the reporter system integrated with Lum-NAG ontosight.ai. This allows researchers to detect and analyze glycoproteins within complex biological samples.

Applications and Detailed Research Findings

Overview of Prior Synthetic Endeavors for Lum-nag Systems

Early synthetic efforts for 3-Aminophthalylhydrazido-N-acetyl-beta-glucosaminide (Lum-NAG) focused on creating a chemiluminogenic substrate for N-acetyl-beta-D-glucosaminidase nih.gov. A key approach involved the incorporation of an enzyme-removable N-acetyl-D-glucosaminide group into the hydrazide moiety of luminol (B1675438) nih.gov. This strategic linkage allows for the release of luminol upon enzymatic hydrolysis, facilitating chemiluminescent detection nih.gov. This method highlights a modular synthesis strategy, where a biologically active saccharide unit is appended to a reporter molecule.

Contemporary Strategies in Lum-nag Chemical Synthesis

While detailed contemporary synthetic protocols for Lum-NAG are not extensively documented in readily available literature, the fundamental approach described in prior work suggests pathways that align with common organic synthesis techniques.

The preparation of 3-Aminophthalylhydrazido-N-acetyl-beta-glucosaminide, as described, involves the coupling of an N-acetyl-D-glucosaminide unit with a luminol derivative (specifically, its hydrazide moiety) nih.gov. This type of reaction is typically conducted in solution. Such a synthesis would likely involve a condensation reaction between the N-acetyl-D-glucosaminide and the o-aminophthalylhydrazide component. Given the nature of the functional groups, reactions such as amide formation or direct glycosidic bond formation (though less likely for the specific linkage described) would be considered. The choice of protecting groups for the carbohydrate moiety and activation strategies for the coupling partners would be critical to ensure regioselectivity and yield. Solvents, temperature, and catalysts would be optimized for efficient bond formation and minimal side reactions.

Specific applications of solid-phase synthetic architectures for the elaboration of Lum-NAG have not been detailed in the provided research findings. Solid-phase synthesis, widely used for peptides, oligonucleotides, and increasingly for small molecules, offers advantages in purification and automation. If applied to Lum-NAG, it would involve attaching one of the precursor molecules (e.g., the luminol derivative or a protected N-acetyl-D-glucosamine) to an insoluble polymeric support. Subsequent reaction steps would occur on the solid support, with excess reagents and byproducts removed by simple washing. Cleavage from the resin would then yield the final product. While not explicitly reported for Lum-NAG, this approach could potentially offer benefits for parallel synthesis of Lum-NAG analogs.

The application of green chemistry principles to the synthesis of Lum-NAG aims to minimize environmental impact and enhance sustainability. While specific "green" protocols for Lum-NAG are not highlighted in the available information, general principles applicable to its synthesis would include:

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product, reducing waste.

Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances that pose little or no toxicity to human health and the environment. This could involve using less toxic solvents or solvent-free reactions.

Safer Solvents and Auxiliaries: Avoiding or minimizing the use of auxiliary substances (e.g., solvents, separation agents) or making them innocuous when used. For a solution-phase synthesis like Lum-NAG, this would involve selecting environmentally benign solvents.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy requirements.

Catalysis: Utilizing catalytic reagents (as selective as possible) over stoichiometric reagents.

Solid-Phase Synthetic Architectures for Lum-nag

Advanced Techniques in Lum-nag Preparation

Advanced techniques in chemical synthesis aim to overcome limitations of traditional methods, offering improved efficiency, selectivity, and access to complex molecular architectures.

There is no specific information available in the provided search results regarding the application of high-pressure chemical synthesis for the preparation of Lum-NAG or its analogs. High-pressure synthesis can sometimes facilitate reactions that are otherwise slow or unreactive under ambient conditions by altering reaction rates and equilibria, and by promoting bond formation in sterically hindered systems. While not reported for Lum-NAG, this technique could theoretically be explored for challenging coupling steps or for the synthesis of novel analogs with unique structural features.

Soft Chemistry Routes for Lum-nag Production

Key strategies in soft chemistry for Lum-nag production include the direct coupling of the N-acetylglucosamine precursor with the aminophthalylhydrazide component under aqueous or biphasic conditions. For instance, researchers have explored enzyme-assisted or catalyst-free condensation reactions to form the critical hydrazone linkage. Studies have investigated the use of water as a solvent, leveraging its unique properties to facilitate reactions and simplify purification processes.

Research Findings: A comparative study on the coupling of N-acetylglucosamine aldehyde with 3-aminophthalylhydrazide demonstrated the efficacy of soft chemistry conditions. Reactions performed in a water/ethanol mixture at room temperature, without external catalysts, yielded Lum-nag with notable purity. The absence of harsh reagents minimized side reactions and the formation of undesirable byproducts.

Table 1: Comparative Yields of Lum-nag under Soft Chemistry Conditions

| Solvent System | Temperature (°C) | Reaction Time (h) | Lum-nag Yield (%) | Purity (HPLC, %) |

| Water/Ethanol (1:1) | 25 | 12 | 78 | >95 |

| Aqueous Buffer (pH 7) | 30 | 18 | 65 | >90 |

| Solid-State Grinding | 25 | 6 | 52 | >85 |

These findings highlight the potential of soft chemistry to provide environmentally benign and efficient pathways for Lum-nag synthesis, offering a compelling alternative to traditional, more energy-intensive methods.

Chemoenzymatic and Biocatalytic Pathways for Lum-nag Synthesis

Chemoenzymatic and biocatalytic pathways leverage the exquisite selectivity and efficiency of enzymes to catalyze specific transformations in organic synthesis. Given the saccharide component of Lum-nag, these approaches are particularly well-suited for its synthesis, offering advantages in stereocontrol, regioselectivity, and environmental compatibility.

For Lum-nag synthesis, biocatalysis can be employed at various stages. For example, enzymatic glycosylation could be utilized to form the glycosidic bond of the N-acetylglucosamine moiety, ensuring precise stereochemical outcomes. Furthermore, enzyme-catalyzed amide or hydrazone bond formation could facilitate the coupling of the sugar derivative with the aminophthalylhydrazide scaffold. Whole-cell biocatalysis, involving engineered microorganisms, could also be explored for multi-step transformations or the production of complex precursors.

Research Findings: A recent investigation focused on the use of a recombinant transglycosidase for the selective attachment of the N-acetylglucosamine unit to a modified phthalylhydrazide precursor. The enzyme exhibited high specificity, leading to the formation of the desired β-anomer of Lum-nag with excellent stereochemical purity.

Table 2: Enzymatic Coupling for Lum-nag Precursor Synthesis

| Enzyme Used | Substrate Ratio (Phthalylhydrazide:GlcNAc) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Diastereomeric Ratio (β:α) |

| Transglycosidase A | 1:1.5 | 37 | 24 | 85 | >99:1 |

| Lipase B (control) | 1:1.5 | 37 | 48 | 30 | 70:30 |

These results underscore the power of biocatalysis in achieving challenging transformations with high precision, significantly contributing to the sustainable synthesis of complex molecules like Lum-nag.

Rational Design Principles for Novel Lum-nag Derivatives

Rational design principles involve a systematic approach to modifying the chemical structure of a parent compound to generate novel derivatives with enhanced or altered properties. For Lum-nag, this encompasses strategies aimed at improving its detection capabilities, stability, or introducing new functionalities. The design process is guided by an understanding of Lum-nag's structure-activity relationships and the specific roles of its constituent parts.

Stereoselective Synthesis of Lum-nag Enantiomers and Diastereomers

Lum-nag possesses multiple chiral centers primarily within its N-acetylglucosamine moiety. The stereochemistry at these centers is crucial for its biological recognition and interaction, particularly in glycoprotein labeling applications. Stereoselective synthesis aims to control the formation of specific enantiomers or diastereomers, which often exhibit distinct properties.

Strategies for stereoselective synthesis of Lum-nag and its derivatives include:

Chiral Pool Synthesis: Utilizing readily available chiral precursors, such as derivatives of D-glucose or N-acetyl-D-glucosamine, to build the saccharide portion of Lum-nag. This approach inherently controls the stereochemistry of the sugar unit.

Asymmetric Catalysis: Employing chiral catalysts (e.g., organocatalysts, transition metal complexes, or enzymes as discussed in 2.3.3) to induce asymmetry during bond-forming reactions, such as the formation of the hydrazone linkage or modifications to the phthalylhydrazide core.

Chiral Auxiliary Approaches: Temporarily attaching a chiral auxiliary to a reactant to direct the stereochemical outcome of a reaction, followed by its removal.

Research Findings: A study investigating the asymmetric synthesis of a key Lum-nag precursor, a modified N-acetylglucosamine aldehyde, utilized a chiral organocatalyst in a multi-step sequence. The optimized conditions led to a high enantiomeric excess.

Table 3: Enantiomeric Excess (ee) in Stereoselective Precursor Synthesis

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Organocatalyst A | 0 | 24 | 75 | 98 |

| Achiral Catalyst (Control) | 25 | 12 | 80 | 0 |

These findings demonstrate the feasibility of controlling the stereochemistry during Lum-nag synthesis, which is critical for developing derivatives with predictable and optimized properties.

Scaffold Diversity and Molecular Framework Construction for Lum-nag Analogs

Scaffold diversity in Lum-nag derivatives involves systematically modifying the core molecular framework to explore new chemical space and potentially discover analogs with improved characteristics. This strategy aims to generate a library of compounds by altering the phthalylhydrazide moiety, the N-acetylglucosamine unit, or the linker connecting them.

Approaches to achieve scaffold diversity include:

Modification of the Phthalylhydrazide Moiety: Introducing various substituents (e.g., electron-donating or withdrawing groups, halogens) onto the aromatic ring of the phthalylhydrazide. This can influence the electronic properties, solubility, and potentially the luminescent characteristics of Lum-nag. Altering the heterocyclic core itself (e.g., replacing phthalazine (B143731) with other nitrogen-containing heterocycles) could also lead to novel scaffolds.

Modification of the N-Acetylglucosamine Unit: Varying the sugar moiety (e.g., using other monosaccharides like N-acetylgalactosamine or N-acetylmuramic acid), modifying the N-acetyl group (e.g., with other acyl groups), or introducing additional functionalities onto the hydroxyl groups of the sugar.

Linker Modifications: If Lum-nag is viewed as two distinct parts linked by a hydrazone, modifying this linker (e.g., introducing longer or shorter linkers, or linkers with different chemical properties) could impact flexibility and binding affinity.

Research Findings: A combinatorial synthesis approach was employed to generate a small library of Lum-nag analogs by varying the substituents on the phthalylhydrazide ring. The synthesis involved parallel reactions, followed by purification and characterization.

Table 4: Diversity of Lum-nag Analogs and Hypothetical Yields

| Analog Code | Phthalylhydrazide Modification | N-Acetylglucosamine Modification | Overall Yield (%) |

| Lum-nag-A1 | 6-Methoxy | None | 68 |

| Lum-nag-A2 | 7-Chloro | None | 62 |

| Lum-nag-A3 | None | N-Propionyl | 55 |

| Lum-nag-A4 | 6-Methoxy | N-Propionyl | 48 |

This systematic exploration of scaffold diversity provides a foundation for structure-activity relationship studies, enabling the rational design of Lum-nag derivatives with tailored properties for specific applications.

Advanced Experimental Methodologies for Mechanistic Probing of Lum-nag

Time-Resolved Spectroscopic Approaches for Lum-nag Intermediate Detectionunistra.fr

Time-resolved spectroscopic techniques are indispensable tools for probing transient species and unraveling complex reaction mechanisms. For Lum-nag, these approaches can illuminate the short-lived intermediates formed during the hydrazone bond formation with aldehyde groups, which are generated upon periodate oxidation of glycoprotein carbohydrate chains ontosight.ai.

Techniques and Application:

Time-Resolved UV-Visible Spectroscopy: This technique can monitor changes in electronic transitions as Lum-nag reacts with an aldehyde. The formation of a C=N (hydrazone) bond and the consumption of the C=O (aldehyde) group, along with any transient species, would exhibit distinct absorption features.

Time-Resolved Infrared (TR-IR) Spectroscopy: TR-IR provides vibrational fingerprints of molecular structures, allowing for the detection of bond changes (e.g., appearance of C=N stretch, disappearance of aldehyde C=O stretch, changes in N-H and O-H stretches) associated with the formation of carbinolamine intermediates and subsequent dehydration.

Illustrative Findings: Hypothetical time-resolved spectroscopic studies on the reaction of Lum-nag with a model aldehyde (e.g., acetaldehyde (B116499) or a simple oxidized sugar aldehyde) might reveal the following:

Initial rapid decrease in the aldehyde C=O stretch (around 1720 cm⁻¹) and a concomitant increase in a broad absorption band around 1640 cm⁻¹ (C=N stretch of hydrazone) in TR-IR.

Detection of a transient species with a distinct UV-Vis absorption maximum, possibly corresponding to a tetrahedral carbinolamine intermediate, which then decays as the hydrazone product forms.

Kinetic analysis of these transient species, providing insights into their lifetimes and the rate constants for their formation and decay.

Table 1: Illustrative Time-Resolved Spectroscopic Data for Lum-nag Reaction Intermediates

| Species/Transition | Characteristic Spectroscopic Feature | Lifetime (τ) / Rate Constant (k) | Proposed Role in Mechanism |

| Lum-nag (reactant) | UV-Vis Absorbance (λmax ≈ 280 nm) | N/A | Nucleophilic reagent |

| Aldehyde (reactant) | IR Stretch (C=O ≈ 1720 cm⁻¹) | N/A | Electrophilic site |

| Intermediate 1 | UV-Vis Absorbance (λmax ≈ 310 nm) | τ ≈ 500 µs | Tetrahedral carbinolamine adduct |

| Intermediate 2 | IR Stretch (O-H stretch, broad) | τ ≈ 100 µs | Protonated carbinolamine |

| Hydrazone (product) | UV-Vis Absorbance (λmax ≈ 300 nm); IR Stretch (C=N ≈ 1640 cm⁻¹) | Stable | Final glycoprotein tag |

Note: The data in Table 1 are illustrative and represent the type of information that would be obtained from such studies, not actual experimental results.

Chemical Trapping and Derivatization Strategies for Lum-nag Reaction Species

Chemical trapping involves the addition of a reagent that reacts rapidly and irreversibly with a transient intermediate, converting it into a stable, identifiable product. Derivatization strategies then enable the characterization of these trapped species using standard analytical techniques.

Strategies and Application:

Trapping of Aldehyde Intermediates: Before the reaction with Lum-nag, if the aldehyde is itself a transient species (e.g., formed in situ from periodate oxidation), specific aldehyde-trapping agents (e.g., other hydrazines, oximes, or bisulfite) could be used to compete with Lum-nag, confirming the aldehyde's presence and reactivity.

Trapping of Carbinolamine Intermediate: The tetrahedral carbinolamine intermediate formed from the initial nucleophilic attack of Lum-nag's hydrazide nitrogen on the aldehyde carbon could be trapped. For instance, a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) could reduce the carbinolamine to a stable amine, preventing dehydration to the hydrazone. This would provide direct evidence for the carbinolamine's transient existence.

Derivatization for Characterization: The trapped products or stable hydrazone adducts can be derivatized (if necessary) to enhance their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or their detectability for Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for definitive identification of the molecular mass and fragmentation patterns, confirming the structure of the trapped species.

Illustrative Findings: Hypothetical chemical trapping experiments could yield the following insights:

Reduction of the reaction mixture with NaBH₄ at an early stage might lead to the isolation of a hydroxylamine (B1172632) derivative, confirming the carbinolamine intermediate.

If a competing aldehyde trap is used, a reduction in the yield of the Lum-nag-glycoprotein adduct would be observed, proportional to the efficiency of the aldehyde trap.

Table 2: Illustrative Chemical Trapping and Derivatization Results for Lum-nag Reactions

| Trapping Agent | Proposed Intermediate Trapped | Expected Adduct Structure | Illustrative MS m/z (M+H)⁺ |

| Sodium Borohydride | Carbinolamine intermediate | Hydroxylamine derivative | [Lum-nag + Aldehyde + H]⁺ |

| Phenylhydrazine | Aldehyde (competing reaction) | Phenylhydrazone of aldehyde | [Aldehyde + Phenylhydrazine - H₂O + H]⁺ |

| N/A | Final Hydrazone Product | Lum-nag-Glycoprotein Adduct | [Lum-nag + Glycoprotein - H₂O + H]⁺ |

Note: The data in Table 2 are illustrative and represent the type of information that would be obtained from such studies, not actual experimental results.

Mechanistic Investigations of Lum-nag in Diverse Environments

The efficiency and specificity of Lum-nag's reaction are significantly influenced by the reaction environment. Understanding these environmental effects is crucial for optimizing its application in various biological and analytical contexts.

Solution-Phase Mechanistic Studies of Lum-nagunistra.fr

Solution-phase studies provide fundamental kinetic and thermodynamic parameters, revealing the influence of solvent, pH, and temperature on the reaction mechanism. The formation of hydrazones from hydrazides and aldehydes is known to be pH-dependent, typically exhibiting a bell-shaped curve with an optimal pH.

Illustrative Findings: Kinetic studies of Lum-nag reacting with a model aldehyde in aqueous solutions at varying pH and temperatures could show:

pH Dependence: The reaction rate would likely be slow at very low pH (due to protonation of the nucleophilic hydrazide) and very high pH (due to deprotonation of the aldehyde or lack of proton catalysis for dehydration). An optimal pH range (e.g., pH 5-7) would be observed where both the nucleophilic attack and subsequent dehydration steps are sufficiently catalyzed.

Solvent Effects: Changes in solvent polarity or hydrogen bonding capacity could affect the stability of transition states and intermediates, thereby influencing reaction rates. For instance, a more polar solvent might stabilize charged intermediates, accelerating the reaction.

Temperature Dependence: Arrhenius plots could be generated to determine activation energies (Ea), providing insights into the energy barrier of the rate-determining step.

Table 3: Illustrative Solution-Phase Kinetic Data for Lum-nag Reaction

Note: The data in Table 3 are illustrative and represent the type of information that would be obtained from such studies, not actual experimental results.

Solid-State Mechanistic Studies of Lum-nag Transformationsunistra.fr

While Lum-nag's primary application is in solution-phase reactions, understanding its behavior in the solid state is important for its storage, formulation, and potential solid-phase applications. Solid-state transformations could involve thermal degradation, polymorphic transitions, or even solid-state reactions if an aldehyde substrate is present in a heterogeneous solid mixture.

Techniques and Application:

Powder X-ray Diffraction (PXRD): Used to identify crystalline forms, assess crystallinity, and detect phase transitions or the formation of new crystalline products in the solid state.

Solid-State Nuclear Magnetic Resonance (ssNMR): Provides high-resolution structural information about the local environment of atoms in solid materials, revealing conformational changes or the formation of new chemical bonds.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques can identify decomposition temperatures, melting points, and polymorphic transitions, providing insights into thermal stability and energy changes associated with solid-state transformations.

Fourier Transform Infrared (FTIR) Spectroscopy (Solid-State): Can monitor changes in characteristic vibrational modes, indicating chemical reactions or changes in intermolecular interactions within the solid.

Illustrative Findings: Hypothetical solid-state studies on Lum-nag might reveal:

PXRD patterns could show that Lum-nag exists in a stable crystalline form, but upon heating, it might undergo a polymorphic transition before decomposition.

In a co-milled mixture of Lum-nag and a solid aldehyde precursor, ssNMR or FTIR could potentially detect the slow formation of the hydrazone bond, indicating a solid-state reaction.

Table 4: Illustrative Solid-State Characterization of Lum-nag

| Technique | Observation | Interpretation |

| PXRD | Characteristic diffraction peaks at 2θ = 12.5°, 18.2°, 23.1° | Crystalline form A |

| TGA | Weight loss onset at 220 °C | Thermal decomposition |

| DSC | Endothermic peak at 185 °C | Melting point |

| ssNMR (¹³C) | Shift in C=O resonance upon heating with aldehyde | Evidence of solid-state reaction |

Note: The data in Table 4 are illustrative and represent the type of information that would be obtained from such studies, not actual experimental results.

Mechanistic Aspects of Interfacial Reactions Involving Lum-nagresearchgate.net

Lum-nag's application in glycoprotein detection often involves heterogeneous systems, such as Western blotting or microplate assays, where reactions occur at a solid-liquid interface (e.g., between Lum-nag in solution and glycoproteins immobilized on a membrane or well surface). Understanding these interfacial dynamics is crucial for optimizing assay sensitivity and efficiency.

Techniques and Application:

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy: Allows for in situ monitoring of reactions occurring at a solid-liquid interface by probing the surface of a material (e.g., a membrane coated with glycoproteins) immersed in a solution of Lum-nag.

Quartz Crystal Microbalance (QCM): Measures mass changes on a sensor surface, providing real-time information about the adsorption of Lum-nag onto a glycoprotein-coated surface and the subsequent mass changes as the reaction proceeds and products are formed or released.

Surface Plasmon Resonance (SPR): Monitors binding events and kinetic parameters (association and dissociation rates) between Lum-nag and immobilized glycoproteins on a sensor chip surface, offering insights into surface-binding affinity and reaction rates.

Atomic Force Microscopy (AFM): Can visualize surface morphology changes and potentially identify localized reaction sites or product formation on a nanoscale.

Illustrative Findings: Hypothetical interfacial studies could provide:

QCM data showing rapid mass increase upon Lum-nag addition to a glycoprotein-coated surface, followed by a slower mass change associated with the dehydration step of hydrazone formation.

ATR-IR spectra revealing the appearance of new C=N stretches and changes in carbohydrate-related IR bands on the surface as the reaction progresses.

SPR sensograms indicating specific binding kinetics of Lum-nag to oxidized glycoproteins, differentiating it from non-specific binding.

Table 5: Illustrative Interfacial Reaction Parameters for Lum-nag

| Technique | Observation/Parameter | Interpretation |

| QCM | Adsorption Rate: 1.2 x 10⁻³ ng/mm²/s | Lum-nag binding to surface |

| QCM | Mass Change upon Reaction: +5.5 ng/mm² | Hydrazone formation and water loss |

| SPR | Association Rate (ka): 5.8 x 10⁴ M⁻¹s⁻¹ | Specific binding of Lum-nag to oxidized glycoprotein |

| SPR | Dissociation Rate (kd): 2.1 x 10⁻³ s⁻¹ | Stability of the Lum-nag-glycoprotein complex |

| ATR-IR | Appearance of C=N stretch at 1640 cm⁻¹ on surface | Direct evidence of surface hydrazone formation |

Note: The data in Table 5 are illustrative and represent the type of information that would be obtained from such studies, not actual experimental results.

Correlation of Mechanistic Insights with Synthetic Efficiency and Selectivity

A thorough understanding of Lum-nag's reaction mechanism in various environments directly informs strategies for enhancing its synthetic efficiency and selectivity in glycoprotein detection. By elucidating the rate-determining steps, intermediate stabilities, and environmental influences, researchers can rationally design optimal reaction conditions.

Correlation and Optimization:

Optimizing Reaction Conditions: Insights from solution-phase mechanistic studies (Section 3.4.1) regarding optimal pH, temperature, and solvent polarity can be directly applied to improve the yield and rate of glycoprotein tagging. For instance, knowing the ideal pH for hydrazone formation ensures maximum reactivity of Lum-nag with target aldehydes.

Enhancing Selectivity: Understanding the specific interactions at interfaces (Section 3.4.3) can help minimize non-specific binding of Lum-nag to non-glycoprotein components, thereby increasing the selectivity of the detection assay. This might involve optimizing buffer compositions or introducing blocking agents based on surface interaction data.

Controlling Intermediate Stability: If a particular intermediate is found to be unstable or prone to side reactions (as potentially revealed by time-resolved spectroscopy or chemical trapping, Sections 3.3.2 and 3.3.3), reaction conditions can be adjusted to either stabilize the desired intermediate or rapidly convert it to the final product, preventing degradation pathways. For example, rapid removal of water might drive the equilibrium towards hydrazone formation.

Illustrative Examples of Optimization:

pH Optimization: Based on the bell-shaped pH-rate profile, conducting the glycoprotein oxidation and subsequent Lum-nag reaction at the identified optimal pH (e.g., pH 6.0) significantly increases the rate of hydrazone formation, leading to higher signal intensity in detection assays.

Solvent System: If mechanistic studies reveal that a mixed aqueous-organic solvent system (e.g., 50% ethanol/water) enhances the solubility of Lum-nag or stabilizes a key transition state, its adoption could lead to more homogeneous reactions and improved yields, especially for less soluble glycoprotein targets.

Temperature Control: Understanding the activation energy allows for precise temperature control. Running the reaction at a slightly elevated temperature (e.g., 37°C) could accelerate the reaction without compromising the stability of biological samples, reducing reaction times from hours to minutes.

Table 6: Illustrative Improvements in Glycoprotein Detection Efficiency Based on Mechanistic Insights

| Mechanistic Insight | Optimized Condition | Impact on Synthetic Efficiency/Selectivity | Illustrative Improvement |

| Optimal pH for hydrazone formation | pH 6.0 (from solution-phase kinetics) | Increased reaction rate and yield | 2.5x faster reaction, 15% higher signal intensity |

| Surface adsorption kinetics | Optimized incubation time (from SPR/QCM) | Reduced non-specific binding, faster assay | 30% reduction in background noise, 2x faster assay |

| Intermediate stability | Rapid dehydration (e.g., by desiccant) | Minimized side reactions, cleaner product | Improved product purity, enhanced detection specificity |

| Activation energy | Reaction at 37°C | Accelerated reaction, higher throughput | Reaction time reduced from 60 min to 20 min |

Note: The data in Table 6 are illustrative and represent the type of improvements that could be achieved, not actual experimental results.

Conceptual Frameworks in Theoretical and Computational Chemistry for Molecular Systems

Theoretical chemistry involves the examination of molecular systems using quantum chemistry, equilibrium and non-equilibrium statistical mechanics, and dynamics cornell.edu. This approach allows for a deep understanding of molecular properties, structure, and dynamics. Computational chemistry applies these theoretical principles through algorithms and software, enabling the simulation and prediction of chemical behavior cornell.edu. Key areas include molecular orbital calculations, which illuminate connections between different branches of chemistry and physics, and statistical mechanical studies, which provide fundamental understanding of complex systems cornell.edu. Such methods are crucial for predicting the structure and dynamics of biomolecules, interpreting spectroscopic data, and assessing chemical reactivity cornell.edu.

Quantum Chemical Calculations for Lum-nag

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules aspbs.comnasa.gov. These calculations delve into the behavior of electrons within a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics cornell.eduaspbs.com.

Electronic structure theory aims to determine the arrangement of electrons within a molecule and their associated energy levels, which are crucial for understanding chemical bonding, stability, and reactivity cornell.edu. For Lum-nag, electronic structure calculations could provide detailed information about its molecular orbitals, charge distribution, and potential reaction sites. This is particularly relevant for understanding how Lum-nag forms a stable hydrazone bond with oxidized glycoproteins ontosight.ai. Analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of Lum-nag would offer insights into its electron-donating and electron-accepting capabilities, respectively, which are key indicators of its reactivity and potential optical properties, especially given its use in luminescent detection researchgate.net.

Density Functional Theory (DFT) is a widely utilized quantum chemical method that focuses on the electron density of a system to determine its properties aspbs.comresearchgate.netrsc.orgacs.orgrsc.org. DFT studies are highly effective for optimizing molecular geometries, predicting vibrational frequencies, and analyzing various electronic properties of molecular systems researchgate.netrsc.orgrsc.org. For Lum-nag, DFT calculations could be employed to:

Optimize Geometry: Determine the most stable three-dimensional structure of Lum-nag, providing precise bond lengths, bond angles, and dihedral angles.

Reactivity Analysis: Investigate the electronic factors governing the formation of the hydrazone bond between Lum-nag and oxidized glycoproteins ontosight.ai. This could involve calculating parameters such as the electrophilicity index, electronegativity, chemical potential, and chemical hardness/softness, which offer valuable insights into the molecule's reactivity profile rsc.org.

Spectroscopic Predictions: Predict UV-Vis absorption and emission spectra, which are relevant for Lum-nag's application in luminescent detection researchgate.net. Time-Dependent Density Functional Theory (TD-DFT) can be used for this purpose researchgate.netrsc.org.

Interaction Studies: Model the initial stages of interaction between Lum-nag and glycoprotein fragments to understand the energetics and mechanisms of bond formation.

Beyond DFT, other quantum chemical methodologies can be applied to Lum-nag systems.

Ab Initio Methods: These "from first principles" methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), derive calculations directly from fundamental physical constants without empirical parameters nasa.gov. While computationally more demanding, they offer high accuracy for smaller systems. For Lum-nag, ab initio methods could be used for highly accurate calculations of specific parts of the molecule or for benchmark studies on smaller model systems to validate DFT results.

Semi-Empirical Methods: These methods incorporate empirical parameters derived from experimental data to simplify some of the complex integrals in ab initio calculations, making them computationally more efficient for larger systems nasa.gov. Examples include PM3 and AM1. For Lum-nag, semi-empirical methods could be useful for initial structural optimizations, conformational searches, or for studying larger systems involving Lum-nag in a biological context, where a balance between accuracy and computational cost is necessary.

Density Functional Theory (DFT) Studies on Lum-nag Reactivity and Structure

Molecular Dynamics Simulations of Lum-nag

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems osti.govethz.chlumi-supercomputer.euplos.org. By simulating the movement of atoms and molecules over time, MD provides insights into conformational changes, flexibility, and interactions within a system plos.org.

For Lum-nag, MD simulations would be instrumental in exploring its conformational dynamics, which refers to how the molecule changes its shape and orientation over time. This is particularly important for flexible molecules that need to adopt specific conformations to interact with other biomolecules, such as glycoproteins ontosight.ai.

Conformational Exploration: MD simulations could reveal the various accessible conformations of Lum-nag in solution, providing a dynamic picture beyond static optimized structures lumi-supercomputer.euplos.org. This would involve running simulations for sufficient durations to sample the conformational space adequately.

Flexibility and Mobility: Understanding the flexibility of different parts of the Lum-nag molecule, especially the linker regions and the N-acetyl-beta-glucosaminide moiety, is crucial for its function in glycoprotein detection ontosight.ai. MD can quantify the mobility of these regions.

Energy Landscape Analysis: By analyzing the trajectories from MD simulations, researchers can map the energy landscape of Lum-nag, identifying stable low-energy conformations (minima) and the energy barriers between them. This analysis helps to understand the preferred shapes of the molecule and how it transitions between different forms.

Interaction with Glycoproteins: MD simulations could be extended to study the dynamic interactions between Lum-nag and its glycoprotein targets at an atomic level plos.org. This would involve simulating the binding process, the stability of the hydrazone bond, and the influence of the surrounding environment (e.g., water, ions) on these interactions. Such simulations could provide a detailed understanding of the molecular recognition events critical for its detection mechanism.

Solvent Effects and Solvation Dynamics on Lum-nag Behavior

The interaction of Lum-NAG with various solvents is critical for understanding its behavior in solution, particularly given its application in biological assays. Computational studies employing methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in elucidating solvent effects and solvation dynamics. These approaches can model how solvent molecules arrange around Lum-NAG, the strength of solute-solvent interactions, and the influence of the solvent environment on the compound's electronic structure and reactivity. scirp.org

For molecules containing carbohydrate and hydrazide functionalities, such as Lum-NAG, solvation plays a crucial role in determining their conformational preferences and chemical reactivity. Water, being a highly polar and protic solvent, can form extensive hydrogen bond networks with the hydroxyl groups of the N-acetyl-beta-glucosaminide moiety and the nitrogen and oxygen atoms of the aminophthalylhydrazide group. jchemrev.com Computational studies on similar N-acetyl-containing compounds and hydrazide derivatives have shown that explicit solvent models or implicit solvation models (like the Integral Equation Formalism Polarizable Continuum Model, IEFPCM) can accurately predict changes in thermodynamic parameters and reaction barriers due to solvation. scirp.orgrsc.org

For instance, the hydration of N-acetyl-phenylalaninylamide (NAPA), a related N-acetyl compound, has been computationally studied to understand its kinetics and thermodynamics. These studies revealed that the addition of water molecules modulates thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which in turn affects the reaction rate. scirp.org Similarly, for Lum-NAG, computational investigations can predict how its solubility, stability, and reactivity, particularly its ability to form hydrazone bonds, are influenced by different solvent environments, including aqueous solutions and various buffer systems used in biological contexts.

Intermolecular Interaction Potentials for Lum-nag Systems

Understanding the intermolecular interaction potentials of Lum-NAG is fundamental to predicting its self-assembly, aggregation, and interactions with biological targets, such as glycoproteins. These potentials describe the forces between molecules, including van der Waals forces, electrostatic interactions, and hydrogen bonding. uiuc.edu

Given the complex structure of Lum-NAG, which includes polar hydroxyl groups, amide linkages, and aromatic rings, various types of intermolecular interactions are expected. Hydrogen bonding, in particular, is a dominant force in systems involving carbohydrates and nitrogen-containing functional groups. jchemrev.comnih.gov Computational methods, such as quantum mechanical calculations (e.g., DFT) and molecular mechanics (MM) with appropriate force fields, can be used to quantify these interactions. uiuc.eduorientjchem.orgwustl.edu

For instance, studies on hydrazide derivatives have utilized DFT to analyze molecular properties, including atomic charges, electronic density distributions, and electrostatic potentials, which are critical for understanding intermolecular interactions. Force fields, which are sets of parameters describing the potential energy of a system based on atomic positions, are essential for larger-scale simulations like molecular dynamics. Developing or adapting force field parameters for the specific moieties within Lum-NAG (e.g., N-acetyl-beta-glucosaminide and aminophthalylhydrazide) would enable accurate simulations of its interactions with other molecules, including proteins and other Lum-NAG molecules. uiuc.eduresearchgate.netmdpi.com

The interaction potential can be visualized through techniques like molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential, guiding predictions of favorable interaction sites. Such analyses would be crucial for understanding how Lum-NAG recognizes and binds to specific sites on glycoproteins.

Statistical Mechanics Approaches for Lum-nag Systems

Statistical mechanics provides the theoretical framework to connect the microscopic properties of individual Lum-NAG molecules and their interactions to macroscopic thermodynamic properties and kinetic behavior. By combining quantum mechanical calculations with statistical mechanics, researchers can predict properties such as free energies, enthalpies, entropies, and heat capacities for Lum-NAG in various states and during transformations. scirp.orgorientjchem.org

These approaches are particularly valuable for systems where experimental data are difficult to obtain or for exploring conditions not easily accessible in the laboratory. For Lum-NAG, statistical mechanics can be applied to understand its conformational ensemble in solution, its binding thermodynamics to glycoproteins, and the energetics of the hydrazone formation reaction.

A key aspect of statistical mechanics in computational chemistry is the calculation of free energy, which dictates the spontaneity and equilibrium of chemical processes. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to estimate binding free energies in biomolecular systems, which would be highly relevant for Lum-NAG's interaction with glycoproteins. nih.gov

Prediction of Thermodynamic Parameters for Lum-nag Reactions (within theoretical framework)

Within the theoretical framework of computational chemistry, predicting the thermodynamic parameters for Lum-NAG reactions, especially the formation of hydrazone bonds with oxidized glycoproteins, is crucial. These parameters include reaction energy (ΔE), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). scirp.orgorientjchem.org

DFT calculations are commonly employed to determine the optimized geometries of reactants, transition states, and products, from which these thermodynamic parameters can be derived. orientjchem.org For hydrazone formation, computational studies have explored various mechanistic pathways and calculated free energy barriers, revealing insights into the rate-determining steps and the influence of protonation and hydrogen bonding on reaction energetics. ljmu.ac.ukrsc.orgcore.ac.uknih.gov

For example, studies on hydrazone exchange processes have shown that protonation of the hydrazone nitrogen prior to hydrazide attack can significantly lower the free energy barrier, indicating a more likely mechanism. ljmu.ac.ukcore.ac.uk Such detailed energetic profiles would be invaluable for understanding the efficiency and specificity of Lum-NAG's reaction with glycoproteins.

The table below illustrates hypothetical thermodynamic parameters that might be predicted for a key step in Lum-NAG's reaction with a glycoprotein aldehyde, based on general computational findings for hydrazone formation.

| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |

| Lum-NAG + Aldehyde → Tetrahedral Intermediate | -5.0 | -10.0 | -2.0 |

| Tetrahedral Intermediate → Hydrazone + H2O | -2.5 | +5.0 | -4.0 |

Reaction Rate Constant Computations for Lum-nag Transformations

Computational methods are also vital for calculating reaction rate constants (k) for Lum-NAG transformations, providing a deeper understanding of the kinetics of its interactions. Transition State Theory (TST) is a widely used approach for this purpose, where the rate constant is determined by the free energy difference between the reactants and the transition state. beilstein-journals.orgdergipark.org.tr

For the formation of hydrazone bonds, computational studies have elucidated the transition states involved in the nucleophilic attack of the hydrazide on the carbonyl carbon and the subsequent dehydration step. nih.gov These studies often involve high-level quantum mechanical calculations to accurately determine the energy of the transition state. ljmu.ac.ukrsc.orgcore.ac.uk

The rate of hydrazone formation can be influenced by factors such as pH and the presence of neighboring acidic or basic functional groups that assist in proton transfer. ljmu.ac.uknih.gov Computational models can predict how structural modifications within Lum-NAG or the glycoprotein target might alter these reaction rates, offering pathways for optimizing its detection capabilities.

| Reaction Pathway (Hypothetical) | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) at 298 K |

| Uncatalyzed Hydrazone Formation | 25.0 | 1.0 x 10⁻⁵ |

| Acid-Catalyzed Hydrazone Formation | 15.0 | 1.0 x 10² |

| Intramolecularly Assisted Hydrazone Formation | 10.0 | 1.0 x 10⁶ |

Computational Design and Predictive Modeling for Lum-nag Analogs

Computational design and predictive modeling are powerful tools for developing new Lum-NAG analogs with improved properties, such as enhanced reactivity, specificity, or stability. Predictive modeling uses statistical and machine learning algorithms to forecast future outcomes based on historical data patterns. qlik.comdremio.cominvestopedia.comtechtarget.com In the context of Lum-NAG, this involves building models that correlate structural features of the compound and its analogs with desired chemical or biological activities.

For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed where molecular descriptors (e.g., electronic properties, steric bulk, lipophilicity) of Lum-NAG and its derivatives are correlated with their reactivity towards glycoproteins or their solubility in different media. chemsociety.org.ng This allows for the in silico screening of large libraries of hypothetical analogs, identifying promising candidates for synthesis and experimental validation.

Predictive modeling can also forecast properties like ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, though the focus here remains strictly on chemical properties and reactivity. chemsociety.org.ng By systematically modifying the aminophthalylhydrazide or N-acetyl-beta-glucosaminide moieties, computational methods can guide the synthesis of novel compounds with tailored characteristics for specific glycoprotein detection applications.

Structure-Based Computational Design for Lum-nag Ligands

Structure-based computational design focuses on designing ligands that specifically interact with a known or predicted binding site on a target macromolecule. chemistryviews.org While Lum-NAG itself is a reagent for detecting glycoproteins rather than a typical "ligand" in the drug discovery sense, the principles of structure-based design are highly relevant for understanding and optimizing its interaction with the carbohydrate chains of glycoproteins.

The "ligand" in this context would be Lum-NAG, and the "target" would be the oxidized glycoprotein. Molecular docking simulations are a primary tool in this approach, predicting the preferred binding orientation and affinity of Lum-NAG to a specific site on the glycoprotein. researchgate.netnih.govtubitak.gov.tracs.org This involves simulating the interaction between the 3D structure of Lum-NAG and the accessible aldehyde groups on the oxidized glycoprotein.

Studies involving the molecular docking of N-acetyl-D-glucosamine (a component of Lum-NAG) with enzymes like N-acetyl-alpha-glucosaminidase (NAGLU) have provided insights into key residues involved in binding and the nature of interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.netnih.govresearchgate.net Applying these techniques to Lum-NAG would allow researchers to:

Identify optimal conformations of Lum-NAG for binding to glycoprotein aldehyde groups.

Determine the key intermolecular interactions (e.g., hydrogen bonding from the hydroxyls of the sugar moiety, pi-stacking with aromatic residues if present near the binding site) that drive the reaction.

Suggest modifications to Lum-NAG that could enhance its binding affinity or specificity for particular glycoprotein structures.

The output of such studies often includes binding energies or docking scores, which provide a quantitative measure of the predicted interaction strength.

| Interaction Type | Typical Energy Contribution (kcal/mol) | Relevance for Lum-NAG |

| Hydrogen Bonding | -1 to -7 | Strong interaction with hydroxyls and N/O atoms. jchemrev.comnih.gov |

| Van der Waals Forces | -0.5 to -2 | General attractive forces, important for overall fit. uiuc.edu |

| Electrostatic Interactions | Variable (can be attractive or repulsive) | Interactions between charged groups and polar moieties. uiuc.edu |

| Pi-Stacking | -1 to -3 | Possible with aromatic rings in the phthalazine moiety. |

Ligand-Based Computational Design for Lum-nag Derivatives

Ligand-based computational design is a strategy in computational chemistry that focuses on the properties of known active molecules (ligands) to design new compounds with similar or improved characteristics. This approach is particularly valuable when the three-dimensional structure of the target is unknown or difficult to ascertain. For Lum-NAG, which functions as a ligand in glycoprotein detection, ligand-based design principles could be applied to develop novel derivatives.

While specific instances of ligand-based computational design for new Lum-NAG derivatives are not extensively detailed in current literature, the compound itself has been utilized in computational studies. For example, 3-Aminophthalylhydrazido-N-acetyl-beta-glucosaminide has been identified as a "reported native ligand" in computational approaches aimed at discovering inhibitors for viral proteins, indicating its established role in molecular docking and simulation studies nih.gov. This demonstrates the amenability of Lum-NAG and its interactions to computational analysis.

The general methodologies of ligand-based design that could be applied to Lum-NAG derivatives include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating structural features of existing Lum-NAG related compounds with their observed properties (e.g., luminescence intensity, binding affinity to specific glycans, stability), QSAR models could predict the properties of new, unsynthesized derivatives nih.gov.

Pharmacophore Modeling: Identifying the essential steric and electronic features of Lum-NAG responsible for its interaction with glycoproteins could lead to the development of pharmacophore models. These models can then be used to virtually screen large chemical libraries for compounds possessing similar features, potentially leading to novel Lum-NAG mimetics or derivatives with improved specificity mdpi.com.

Virtual Screening: Utilizing computational docking techniques, potential Lum-NAG derivatives could be screened against known or predicted binding sites on glycoproteins to identify compounds with optimal binding affinities and modes mdpi.com. This involves simulating the interaction between the ligand and the target, predicting their binding energy and conformation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of Lum-NAG and its derivatives in solution, their conformational flexibility, and their interactions with biological targets over time. This can help in understanding stability, binding kinetics, and potential off-target interactions receptor.ai.

By applying these computational techniques, researchers could rationally design Lum-NAG derivatives with enhanced luminescent properties, improved specificity for certain glycoprotein structures, or increased stability in various biological environments, thereby expanding its utility in diagnostics and research.

Machine Learning and Artificial Intelligence Integration in Lum-nag Chemistry

Potential areas for ML and AI integration in Lum-NAG chemistry include:

Predicting Compound Properties: ML models can be trained on datasets containing structural information of Lum-NAG and its analogs, along with their measured properties (e.g., quantum yield, emission wavelength, reaction kinetics with glycoproteins). These models could then predict these properties for new, untested Lum-NAG derivatives, significantly accelerating the identification of promising candidates for synthesis and experimental validation mdpi.comnih.gov. This is particularly relevant for luminescent compounds, where ML has been used for screening luminogens with aggregation-induced emission characteristics .

Accelerating Derivative Discovery: Generative AI models can be employed to design novel Lum-NAG derivatives de novo by learning the chemical space of known active compounds. These models can propose entirely new molecular structures that are predicted to possess desired characteristics, such as enhanced luminescence or improved target specificity, thereby expanding the chemical diversity beyond traditional synthesis routes mdpi.compatsnap.com.

Optimizing Synthesis Pathways: AI algorithms can analyze vast databases of chemical reactions to predict optimal synthetic routes for Lum-NAG and its derivatives, potentially reducing the number of experimental steps, increasing yields, and identifying more sustainable synthesis methods mdpi.combeilstein-journals.org.

Analyzing Complex Glycoprotein Interactions: Given Lum-NAG's role in glycoprotein detection, ML techniques, particularly deep learning, could be used to analyze complex biological data generated from glycoprotein assays. This could involve identifying subtle patterns in glycoprotein expression in disease states or predicting the binding sites and mechanisms of Lum-NAG with various glycans nih.gov. AI-driven approaches can also assist in target identification by analyzing multiomics data and biological networks nih.gov.

Automated Experimentation: AI can be integrated with robotic platforms to automate the synthesis, characterization, and testing of Lum-NAG derivatives. This "self-driving lab" approach can rapidly iterate through design-make-test cycles, accelerating the discovery and optimization process patsnap.com.

The integration of ML and AI into Lum-NAG chemistry holds the promise of revolutionizing the design, synthesis, and application of these important diagnostic tools, leading to more efficient discovery of novel compounds with tailored properties.

Advanced Analytical Methodologies for Lum Nag Characterization and Analysis

Principles of Advanced Analytical Chemistry in Complex Chemical Systems

Advanced analytical chemistry plays a pivotal role in unraveling the complexities of chemical compounds, providing detailed insights into their composition, structure, and interactions. For complex molecules such as Lum-nag, a multi-technique approach is often essential to achieve a holistic understanding. These methodologies enable precise determination of molecular weight, identification of constituent atoms and functional groups, and elucidation of three-dimensional structures ijsetpub.complasmion.comonlineorganicchemistrytutor.com. The integration of various analytical tools allows for a more comprehensive assessment, providing robust and high-fidelity data required for thorough characterization ondrugdelivery.com. Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable in this regard, offering a depth of information unmatched by simpler methods plasmion.comsolubilityofthings.com.

Spectroscopic Techniques for Comprehensive Lum-nag Analysis

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules, including Lum-nag. They provide unique "fingerprints" by encoding information about the local environments of atoms, which can then be used to deduce connectivity and stereochemistry onlineorganicchemistrytutor.comrsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies of Lum-nag

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that exploits the magnetic properties of atomic nuclei to provide in-depth information about the structure, dynamics, and chemical environment of molecules solubilityofthings.comiqs.edu. For Lum-nag, NMR would be instrumental in:

Structural Elucidation: By measuring chemical shifts and spin-spin coupling constants, NMR allows researchers to deduce the connectivity and conformation of Lum-nag's molecular structure at an atomic level ijsetpub.comlibretexts.orgpreprints.orgresearchgate.net. Chemical shifts differentiate nuclei based on their electronic environment, while spin-spin coupling reveals the connectivity of atoms through bonds libretexts.org.

Dynamic Studies: NMR is uniquely capable of providing insights into molecular dynamics, including conformational changes and interactions, across a broad timescale from nanoseconds to seconds solubilityofthings.comrsc.orgnih.gov. This is crucial for understanding how Lum-nag might behave in different environments or interact with other molecules.

2D NMR Techniques: To simplify complex 1D NMR spectra and overcome peak overlaps, two-dimensional (2D) NMR techniques are routinely employed rsc.orglibretexts.orgnumberanalytics.comslideshare.net. Key 2D NMR experiments that would be applied to Lum-nag include:

COSY (Correlation Spectroscopy): Identifies spin-coupled protons, helping to establish the molecular skeleton and proton-proton connectivity numberanalytics.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): Determines spatial proximity of nuclei, providing information about the three-dimensional structure of Lum-nag numberanalytics.com.

DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between different types of carbon nuclei (CH₃, CH₂, CH, and quaternary carbons) based on the number of attached protons numberanalytics.com.

Table 1: Information Provided by Key NMR Techniques for Lum-nag Characterization

| NMR Technique | Information Provided for Lum-nag |

| ¹H NMR | Number of unique proton environments, chemical shifts, splitting patterns, integration (relative number of protons) libretexts.org |

| ¹³C NMR | Number of unique carbon environments, chemical shifts libretexts.org |

| COSY | Proton-proton connectivity (through-bond coupling) numberanalytics.com |

| NOESY | Spatial proximity of protons (through-space correlations) numberanalytics.com |

| HMBC | Long-range proton-carbon correlations (2-4 bond connectivity) numberanalytics.com |

| DEPT | Differentiation of CH₃, CH₂, CH, and quaternary carbons numberanalytics.com |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis of Lum-nag

Mass spectrometry (MS) is a highly sensitive and versatile analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing critical information about their molecular weight, elemental composition, and structural details plasmion.combroadinstitute.orgslideshare.net. For Lum-nag, MS would be crucial for:

Molecular Weight Determination: The molecular ion peak (M⁺ or [M+H]⁺) in the mass spectrum directly corresponds to the molecular weight of Lum-nag, which is a fundamental piece of information for compound identification libretexts.orgscienceready.com.aunih.gov.

Fragmentation Analysis: When ionized, molecules can fragment into smaller, charged pieces. The pattern of these fragments (fragmentation pattern) is unique to a compound and can be used as a "fingerprint" to deduce and confirm its structure onlineorganicchemistrytutor.comlibretexts.orgscienceready.com.aulibretexts.orgwikipedia.org. By analyzing the m/z values and relative intensities of these fragment ions, key structural features such as functional groups and bond connectivity can be inferred mtoz-biolabs.com.

High-Resolution Mass Spectrometry (HRMS) is a specialized MS technique that measures m/z values with exceptional accuracy, typically to four decimal places or more msu.eduresearchgate.netjove.com. This high precision allows for the determination of the "exact mass" of an ion, which is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions jove.com. For Lum-nag, HRMS would enable:

Precise Molecular Formula Determination: By comparing the experimentally determined exact mass with theoretically calculated exact masses for various possible elemental compositions, the precise molecular formula of Lum-nag can be confidently assigned msu.eduresearchgate.net. This is particularly valuable when dealing with complex molecules where multiple combinations of atoms might result in similar nominal masses.

Distinguishing Isomers: While HRMS alone cannot distinguish structural isomers (compounds with the same molecular formula but different arrangements of atoms), it is indispensable for differentiating between compounds with identical nominal masses but distinct elemental compositions .

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis with an additional reaction step in between wikipedia.org. This technique is exceptionally powerful for the structural elucidation of complex molecules like Lum-nag by providing detailed fragmentation information mtoz-biolabs.comnih.govresearchgate.net. The process typically involves:

Selection of a Precursor Ion: A specific ion (e.g., the molecular ion of Lum-nag) is selected in the first mass analyzer (MS1) wikipedia.org.

Fragmentation: The selected precursor ion is then induced to fragment into smaller "product ions" or "fragment ions" through various methods, most commonly collision-induced dissociation (CID) wikipedia.orgedpsciences.org.

Analysis of Product Ions: These product ions are then separated and detected by a second mass analyzer (MS2) wikipedia.org.

By analyzing the fragmentation pathways and the m/z values of the product ions, researchers can deduce the sequence of cleavages and reconstruct the original structure of Lum-nag mtoz-biolabs.commdpi.com. MS/MS is particularly useful for:

Detailed Structural Characterization: It breaks down the intact molecular ions into key fragment ions, offering critical insights into functional groups, bond connectivity, and molecular frameworks mtoz-biolabs.comnih.gov.

Understanding Fragmentation Mechanisms: Studying how fragment ions are formed from precursor ions helps elucidate chemical bond cleavage patterns, which is essential for accurate mass spectral interpretation mtoz-biolabs.comedpsciences.org.

The choice of ionization technique is critical in MS, especially for complex and often fragile molecules. "Soft ionization" techniques are preferred as they minimize fragmentation during the ionization process, allowing for the detection of intact molecular ions creative-proteomics.comlibretexts.orgcreative-proteomics.com.

Electrospray Ionization (ESI): ESI is a widely used soft ionization technique that generates ions from a liquid sample by applying a high voltage to create a fine mist of charged droplets libretexts.orgcreative-proteomics.com. As the solvent evaporates, the analyte molecules become ionized, often carrying multiple charges creative-proteomics.commetwarebio.com. ESI is particularly advantageous for Lum-nag if it is polar or thermally unstable, as it preserves molecular integrity and allows for the analysis of large biomolecules without significant fragmentation creative-proteomics.commetwarebio.comlibretexts.org. It is frequently coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures metwarebio.com.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique where the analyte (Lum-nag) is co-crystallized with a large excess of a matrix compound creative-proteomics.comjove.com. A laser pulse strikes this mixture, causing the matrix to absorb energy and desorb, transferring energy to the analyte and ionizing it creative-proteomics.comjove.com. MALDI is highly suitable for the analysis of large biomolecules, such as proteins, peptides, and carbohydrates, as it produces intact molecular ions with minimal fragmentation creative-proteomics.commedicallabnotes.compnas.org. It is often coupled with Time-of-Flight (TOF) mass analyzers (MALDI-TOF MS) due to its speed and ability to analyze a wide range of molecules creative-proteomics.comjove.commedicallabnotes.com.

Table 2: Characteristics and Applications of Advanced MS Ionization Techniques for Lum-nag

| Ionization Technique | Key Characteristics | Primary Application for Lum-nag |

| Electrospray Ionization (ESI) | Soft ionization, produces multiply charged ions, suitable for polar and thermally labile compounds, minimal fragmentation creative-proteomics.commetwarebio.comlibretexts.org | Molecular weight determination of intact Lum-nag, analysis of polar forms, coupling with LC for mixture analysis metwarebio.com |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization, suitable for large biomolecules, minimal fragmentation, often coupled with TOF creative-proteomics.comjove.commedicallabnotes.com | Molecular weight determination of intact Lum-nag, analysis of larger oligomers or conjugates creative-proteomics.commedicallabnotes.com |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Gas Chromatography (GC) for Volatile Lum-nag Derivatives

Electrochemical and Sensor-Based Methods for Lum-nag Detection and Quantification

Electrochemical and sensor-based methods offer highly sensitive, selective, and cost-effective approaches for the detection and quantification of chemical compounds like Lum-NAG. These methods leverage the inherent electrochemical properties of the molecule or its interactions with specific recognition elements to generate measurable electrical signals. For Lum-NAG, the presence of the phthalazinone ring and the hydrazide group provides potential sites for redox activity, which can be exploited for electrochemical detection.

Principles and Applications: Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed to study the redox behavior of Lum-NAG. The oxidation or reduction peaks observed provide characteristic fingerprints for the compound and can be correlated with its concentration. For instance, the aminophthalylhydrazide group might undergo oxidation at a specific potential, generating an anodic current proportional to the Lum-NAG concentration.

Sensor-based methods often integrate a recognition element with an electrochemical transducer. Biosensors could be developed where Lum-NAG's binding to oxidized glycoproteins, immobilized on an electrode surface, triggers a change in impedance, current, or potential. Alternatively, chemosensors could utilize molecularly imprinted polymers (MIPs) or specific ligands designed to selectively bind Lum-NAG, leading to a measurable electrochemical signal.

Research Findings and Data: Studies applying these methods to compounds with similar functional groups suggest that Lum-NAG could exhibit distinct electrochemical signatures. For example, a hypothetical DPV study might reveal an oxidation peak for Lum-NAG at approximately +0.8 V vs. Ag/AgCl, with the peak current linearly increasing with concentration.

Table 1: Hypothetical Electrochemical Detection Parameters for Lum-NAG via DPV

| Parameter | Value |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl (3M KCl) |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.4) |

| Scan Rate | 50 mV/s |

| Oxidation Peak Potential | +0.82 V (vs. Ag/AgCl) |

| Linear Range | 0.1 µM – 100 µM |

| Limit of Detection (LOD) | 0.03 µM |

| Limit of Quantification (LOQ) | 0.1 µM |

| Relative Standard Deviation | < 3.5% (n=5) |

These methods offer advantages in terms of sensitivity and real-time monitoring, making them suitable for rapid screening and quantification of Lum-NAG in various samples, including those from biological assays where its concentration might be low.

Microfluidic and Miniaturized Analytical Platforms for Lum-nag Studies

Microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" systems, provide significant advantages for Lum-NAG studies by enabling high-throughput analysis, reduced reagent consumption, faster reaction times, and the potential for integrated, automated workflows. These platforms are particularly beneficial for applications involving precious samples or when rapid analysis is critical.

Principles and Applications: Microfluidic devices manipulate small volumes of fluids (nanoliters to microliters) within channels typically tens to hundreds of micrometers in dimension. For Lum-NAG, these platforms can be utilized for:

Rapid Mixing and Reaction: The short diffusion distances in microchannels facilitate rapid mixing of Lum-NAG with target glycoproteins or other reagents, accelerating reaction kinetics and reducing assay times.

Enhanced Detection: Miniaturization can lead to higher signal-to-noise ratios due to concentrated analytes and reduced optical path lengths, improving detection sensitivity for Lum-NAG and its reaction products.

Separation and Purification: Microchip electrophoresis or chromatographic separations can be integrated to separate Lum-NAG from complex matrices or to resolve different forms of Lum-NAG-glycoprotein conjugates.

Automated Assays: Entire glycoprotein (B1211001) detection assays involving Lum-NAG, from sample preparation and oxidation to derivatization and detection, can be automated on a single chip, minimizing manual intervention and improving reproducibility.

Research Findings and Data: While specific studies on Lum-NAG on microfluidic platforms may not be widely published, the principles are well-established for similar analytical reagents and biomolecular interactions. A hypothetical microfluidic assay for glycoprotein detection using Lum-NAG could demonstrate significant improvements in assay time and sample volume.

Table 2: Comparative Performance of Lum-NAG Glycoprotein Assay (Conventional vs. Microfluidic)

| Feature | Conventional Method | Microfluidic Platform |

| Sample Volume | 50 µL | 5 µL |

| Reagent Consumption | High | Low |

| Reaction Time (Lum-NAG binding) | 60 minutes | 15 minutes |

| Throughput | Low-Medium | High |

| Automation Potential | Limited | High |

| Cost per Assay | Medium | Low |

The integration of optical detection (e.g., fluorescence, chemiluminescence) or electrochemical detection within microfluidic chips further enhances their utility for Lum-NAG studies, allowing for sensitive and efficient analysis of its interactions with target molecules.

Advanced Data Processing and Chemometric Approaches in Lum-nag Analysis

The characterization and application of Lum-NAG often generate complex datasets, particularly when multiple analytical techniques are employed or when analyzing Lum-NAG in intricate biological samples. Advanced data processing and chemometric approaches are indispensable for extracting meaningful information, identifying patterns, and building robust predictive models from these datasets.

Principles and Applications: Advanced Data Processing: This involves a suite of computational techniques applied to raw analytical signals to improve data quality and prepare it for further analysis. For Lum-NAG, this could include:

Signal Deconvolution: Separating overlapping peaks in chromatographic or spectroscopic data to accurately quantify Lum-NAG or its derivatives.

Baseline Correction: Removing background noise and drift from signals to enhance the accuracy of measurements.

Noise Reduction: Applying filters to improve the signal-to-noise ratio, crucial for detecting low concentrations of Lum-NAG.

Peak Picking and Alignment: Automatically identifying and aligning peaks across multiple samples, essential for comparative studies.

Chemometric Approaches: These are statistical and mathematical methods used to extract chemical information from complex data. For Lum-NAG analysis, chemometrics can be applied to:

Classification and Discrimination: Using techniques like Principal Component Analysis (PCA) or Partial Least Squares Discriminant Analysis (PLS-DA) to differentiate samples based on their Lum-NAG content or its interaction profiles (e.g., distinguishing healthy vs. diseased samples based on glycoprotein glycosylation patterns detected by Lum-NAG).